Z-Tic(7-OH)-OH

Description

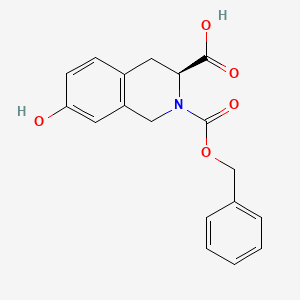

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-7-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-15-7-6-13-9-16(17(21)22)19(10-14(13)8-15)18(23)24-11-12-4-2-1-3-5-12/h1-8,16,20H,9-11H2,(H,21,22)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETINWPUOIAANV-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and High Resolution Structural Investigations of Z Tic 7 Oh Oh Containing Peptidomimetics

Computational Approaches to Conformational Space Mapping

Computational methods are indispensable for exploring the vast conformational landscape of flexible molecules like peptides. iucr.orgnih.gov For peptidomimetics containing Z-Tic(7-OH)-OH, molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are pivotal in mapping their accessible conformations. wikipedia.orgskemman.is

Quantum Mechanical (QM) Calculations , based on solving the Schrödinger equation, provide a more accurate description of the electronic structure and energies of molecules compared to the classical force fields used in MD. skemman.isscispace.comresearchgate.net QM methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different conformations, helping to identify the most stable structures. mdpi.comriken.jpresearchgate.net For complex systems, a combination of methods is often used, where QM calculations refine the energies of conformations initially sampled by MD simulations. mdpi.com

| Computational Method | Primary Function | Key Insights for this compound Peptidomimetics |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Samples a wide range of molecular conformations over time. wikipedia.org | Reveals the dynamic impact of the rigid Tic scaffold on peptide flexibility and identifies accessible conformational states. nih.gov |

| Quantum Mechanical (QM) Calculations | Calculates accurate energies for specific molecular conformations. skemman.isscispace.com | Determines the relative stability of different conformers and refines structures obtained from MD simulations. mdpi.com |

| Hybrid QM/MM Methods | Combines the accuracy of QM for a specific region (e.g., the Tic residue) with the efficiency of molecular mechanics (MM) for the rest of the system. | Provides a balance of accuracy and computational cost for large peptide systems. |

Advanced Spectroscopic Techniques for Conformational Elucidation

Experimental validation of computational models is crucial. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), provide high-resolution structural information in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. vanderbilt.eduresearchgate.net For peptides containing this compound, various NMR experiments can be employed:

1H NMR: Chemical shifts of protons, particularly the amide and alpha-protons, are sensitive to the local conformation. nsf.govlibretexts.org

NOE (Nuclear Overhauser Effect) Spectroscopy: Provides distance constraints between protons that are close in space, which is critical for defining the three-dimensional fold of the peptide. nih.gov

J-coupling Constants: Analysis of coupling constants can provide information about dihedral angles.

Saturation Transfer Difference (STD)-NMR is particularly useful for studying the binding of ligands to receptors, allowing for the mapping of the ligand's binding epitope. nih.gov In one study, STD-NMR, combined with MD simulations, revealed that a neurotensin (B549771) peptide adopts multiple conformations when bound to its receptor. nih.gov

| Spectroscopic Technique | Information Obtained | Application to this compound Peptidomimetics |

|---|---|---|

| NMR Spectroscopy (1H, NOE, J-coupling) | Detailed 3D structure in solution, including inter-proton distances and dihedral angles. vanderbilt.edunih.gov | Defines the precise conformation of the peptide backbone and side chains around the rigid Tic unit. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). wikipedia.orgnih.gov | Assesses the overall impact of this compound on the peptide's secondary structure. scispace.com |

Impact of this compound on Peptide Backbone and Side Chain Dihedral Angles

The incorporation of this compound has a profound and predictable impact on the local and global conformation of a peptide by restricting the allowable dihedral angles. scispace.comexpasy.org

The peptide backbone is defined by a series of planes, and its conformation can be described by the phi (Φ) and psi (Ψ) dihedral angles for each amino acid residue. expasy.orgresearchgate.netlibretexts.org The rigid bicyclic structure of the Tic residue locks the Φ angle into a narrow range, typically around -60°. This, in turn, restricts the possible values for the Ψ angle of the preceding residue and the Φ angle of the following residue, propagating a specific conformation along the peptide chain. nih.gov

The side chain conformation is described by a series of chi (χ) angles. expasy.orgiit.edu In native aromatic amino acids like phenylalanine or tyrosine, there is considerable rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. expasy.orgyale.edu The Tic scaffold severely restricts the χ1 angle. uit.no For instance, in D-Tic, the χ1 angle can adopt gauche conformations but not the trans conformation. uit.no This restriction can be exploited to stabilize a particular side-chain orientation that is favorable for receptor binding. nih.gov A study on neurotensin analogues showed that replacing a tyrosine with 7-OH-Tic locked the χ1 angle in a gauche plus (g+) state, which, while allowing binding, prevented receptor activation, suggesting that conformational flexibility at this position is required for signaling. nih.gov

| Dihedral Angle | Typical Flexibility | Impact of this compound |

|---|---|---|

| Backbone (Φ, Ψ) | Considerable rotational freedom, defining secondary structures. expasy.orglibretexts.org | Φ angle is fixed, which restricts adjacent Ψ and Φ angles, inducing specific backbone turns. nih.gov |

| Side Chain (χ1, χ2) | Rotation leads to different rotameric states (e.g., gauche, trans). expasy.orgiit.edu | χ1 is severely restricted, locking the aromatic side chain in a specific orientation. nih.govuit.no |

Analysis of Conformational Restriction and Its Influence on Molecular Topology

The rigidification of a flexible ligand through the introduction of constrained residues like this compound is a key strategy in drug design. researchgate.net This conformational restriction can lead to enhanced potency by minimizing the entropic penalty of the ligand adopting its bioactive conformation upon binding to a receptor. researchgate.net

Studies on oxytocin (B344502) analogs containing Tic have shown that this conformational constraint can stabilize a conformation that is inhibitory to the receptor, highlighting how rigidification can modulate biological activity. scispace.com Similarly, in apelin-13 (B560349) analogs, constraining the C-terminal phenylalanine with D-Tic significantly increased binding affinity and modulated the signaling profile. acs.org The fixed orientation of the aromatic side chain and the defined backbone turn imposed by this compound are key determinants of the resulting molecular topology and, consequently, the biological properties of the peptidomimetic.

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Neurotensin (NT) | Not applicable (endogenous peptide) |

| Oxytocin | Not applicable (endogenous peptide hormone) |

| Apelin-13 | Not applicable (endogenous peptide) |

| Phenylalanine | (S)-2-amino-3-phenylpropanoic acid |

| Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

Molecular Mechanisms of Interaction and Biochemical Pathway Modulation by Z Tic 7 Oh Oh Derivatives

Elucidation of Molecular Recognition and Receptor Binding Mechanisms (e.g., Affinity and Selectivity in In Vitro Systems)

The incorporation of Z-Tic(7-OH)-OH and its analogs into peptide and non-peptide structures has been instrumental in defining the molecular determinants of receptor affinity and selectivity. The constrained nature of the Tic scaffold limits the conformational freedom of the ligand, allowing for a more precise probing of the receptor's binding pocket.

In the context of neurotensin (B549771) receptor 1 (NTS1), a peptide analog where the native tyrosine at position 11 (Y11) was replaced with 7-OH-Tic, termed P(OH-TIC)IL, demonstrated a binding affinity comparable to the endogenous ligand fragment NT10-13. acs.org This indicates that the fundamental interactions required for initial receptor recognition and binding are maintained despite the conformational restriction imposed by the 7-OH-Tic residue. acs.org Molecular dynamics simulations suggest that the 7-OH-Tic moiety, due to its bulk, sterically hinders certain conformations that the natural ligand can adopt. acs.org

Studies on opioid receptors have also utilized Tic derivatives to explore binding mechanisms. For instance, the substitution of D-Arg in a potent µ-opioid receptor agonist with Tic, along with other modifications, resulted in a transformation from a selective µ-agonist to a potent and selective δ-antagonist. acs.org This highlights the profound impact of this constrained residue on receptor selectivity. The specific stereochemistry (L- or D-Tic) and modifications to the Tic ring itself can dramatically alter the affinity profile of a ligand for different opioid receptor subtypes (µ, δ, and κ). researchgate.net

Furthermore, in the development of ligands for sigma-1 receptors, derivatives containing piperidine (B6355638), a structurally related heterocyclic scaffold, have shown high affinity and selectivity. d-nb.infougr.es The spatial arrangement of hydrophobic and hydrogen-bonding groups, dictated by the rigid ring system, is critical for effective binding. d-nb.info These studies collectively underscore the utility of conformationally restricted moieties like this compound in mapping the topographies of receptor binding sites and identifying key interactions that govern affinity and selectivity.

Table 1: In Vitro Binding Affinities of Selected Tic-Containing Ligands

| Compound/Analog | Target Receptor | Binding Affinity (Ki or IC50) | Source |

|---|---|---|---|

| P(OH-TIC)IL | Neurotensin Receptor 1 (NTS1) | Same affinity as NT10-13 | acs.org |

| H-Dmt-Tic-Phe-Lys(Z)-OH | δ-Opioid Receptor | Potent Antagonist | acs.org |

| [L-Tic(7)]OT | Oxytocin (B344502) Receptor | IC50 = 130 nM | researchgate.net |

| [D-Tic(7)]OT | Oxytocin Receptor | IC50 = 730 nM | researchgate.net |

| [Mpa(1),L-Tic(7)]OT | Oxytocin Receptor | IC50 = 103 nM | researchgate.net |

Functional Modulation of Cellular Receptors and Enzymatic Pathways (e.g., Agonism, Antagonism, Allosteric Modulation)

The functional outcome of a ligand-receptor interaction—be it agonism, antagonism, or allosteric modulation—is intimately linked to the conformational state stabilized by the ligand upon binding. youtube.com Derivatives of this compound have proven to be powerful tools for dissecting these functional responses.

A striking example is the neurotensin analog P(OH-TIC)IL. While it binds to the NTS1 receptor with high affinity, it is unable to effectively activate downstream signaling pathways, thus acting as an antagonist or, at best, a very weak partial agonist. acs.orgnih.gov The native neurotensin peptide is believed to sample multiple conformations when bound to the receptor, and this dynamic behavior is crucial for triggering the receptor's activation. acs.org The rigidity of the 7-OH-Tic residue in P(OH-TIC)IL restricts these necessary conformational transitions, preventing the receptor from adopting a fully active state. acs.orgnih.gov

In the realm of opioid pharmacology, Tic-containing peptides have been shown to exhibit a wide spectrum of functional activities. The transformation of a µ-agonist into a δ-antagonist by incorporating a Tic residue is a clear demonstration of how a single structural modification can switch the functional properties of a molecule. acs.org Similarly, in oxytocin analogs, the introduction of L-Tic at position 7 resulted in partial agonism, whereas the D-Tic analog acted as a pure antagonist. researchgate.net This suggests that the specific conformation stabilized by the Tic isomer dictates the functional response, with one conformation promoting partial activation and the other preventing it entirely.

Beyond direct agonism and antagonism, the concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modify the receptor's response to the endogenous agonist, is a key area of investigation. monash.eduwikipedia.org The constrained nature of this compound makes it a candidate scaffold for designing allosteric modulators, as these ligands often rely on inducing specific, subtle conformational changes in the receptor. researchgate.net While direct examples involving this compound as an allosteric modulator are less documented, the principles derived from its use in orthosteric ligands are applicable to the design of such molecules.

Structure-Activity Relationship (SAR) Studies on this compound Containing Ligands

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how chemical structure correlates with biological activity. collaborativedrug.com The rigid framework of this compound is particularly valuable in SAR studies because it reduces the number of possible conformations, making the interpretation of results more straightforward.

SAR studies on ligands containing Tic derivatives have yielded critical insights. For example, in a series of opioid-neurotensin hybrid peptides, modifications within the neurotensin portion, including the use of constrained residues like (6-OH)Tic, were explored to optimize binding and functional activity at both opioid and neurotensin receptors. acs.org These studies revealed that even subtle changes to the aromatic residue at position 11 of the neurotensin sequence significantly impact receptor selectivity. acs.org

In the development of oxytocin analogs, a clear SAR was established based on the stereochemistry of the incorporated Tic residue. The L-Tic-containing analogs consistently showed higher binding affinity and partial agonist activity compared to their D-Tic counterparts, which had lower affinity and acted as antagonists. researchgate.net Further SAR exploration in other systems has shown that modifications to the aromatic ring of the Tic moiety, such as the position of the hydroxyl group or the addition of other substituents, can fine-tune both affinity and functional efficacy. nih.gov For instance, replacing a phenolic hydroxyl group with a substituted amino group can alter hydrogen bonding and introduce new interactions, thereby modulating receptor binding and selectivity. nih.gov

The general principles of SAR derived from these studies highlight the importance of:

Stereochemistry: The orientation of substituents on the chiral centers of the Tic ring is critical for proper alignment within the receptor binding pocket.

Aromatic Substitution: The nature and position of substituents on the benzene (B151609) ring of the Tic moiety influence electronic and steric interactions with the receptor.

Table 2: Summary of SAR Findings for Tic-Containing Ligands

| Structural Modification | Effect on Activity/Binding | Receptor System | Source |

|---|---|---|---|

| D-Arg to Tic substitution | Switch from µ-agonist to δ-antagonist | Opioid Receptors | acs.org |

| L-Tic vs. D-Tic at position 7 | L-Tic: Partial Agonist; D-Tic: Antagonist | Oxytocin Receptor | researchgate.net |

| Replacement of Tyr with 7-OH-Tic | Maintained binding affinity, lost agonist function | Neurotensin Receptor 1 | acs.org |

Investigation of Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a receptor is not a static event but a dynamic process that can induce significant conformational changes in the receptor protein. elifesciences.orgopenaccessjournals.com These changes are the molecular basis of signal transduction. The use of conformationally locked ligands, such as those containing this compound, provides a unique window into these processes.

The study of the neurotensin analog P(OH-TIC)IL offers a clear example. acs.org Molecular dynamics simulations and functional assays suggest that the endogenous neurotensin peptide induces a transition in the receptor between different conformational states, which is necessary for full activation. nih.gov One key transition involves the rotation of the Y11 side chain. The P(OH-TIC)IL analog, by locking this side chain into a specific conformation (gauche plus or g+), binds to the receptor but prevents the subsequent conformational shifts required for signaling. acs.orgnih.gov This essentially "traps" the receptor in a state that is bound but inactive, providing strong evidence that ligand-induced conformational flexibility is a prerequisite for receptor activation in this system. acs.org

This principle is broadly applicable to G-protein coupled receptors (GPCRs) and other receptor families. nih.govnih.gov Agonists, partial agonists, and antagonists induce distinct conformational ensembles in the receptor. elifesciences.org Full agonists are effective at stabilizing a fully active conformation, while antagonists may bind without causing significant conformational change or may stabilize an inactive conformation. youtube.com Partial agonists induce a mixed population of states or a unique conformation that is only partially active. The rigid structure of this compound derivatives helps to isolate and characterize these specific conformational states, thereby elucidating the structural basis of their functional effects.

Rational Design and Applications of Z Tic 7 Oh Oh in Advanced Chemical Biology

Principles for Peptidomimetic Design Incorporating Z-Tic(7-OH)-OH to Enhance Specificity and Potency

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved properties such as enhanced stability, oral bioavailability, and receptor specificity. The incorporation of conformationally constrained amino acids like this compound is a cornerstone of modern peptidomimetic design. ebrary.netmdpi.com

The primary principle behind using this compound is to reduce the conformational flexibility of a peptide ligand. Natural peptides are often highly flexible, adopting numerous shapes in solution, only one of which might be the "active" conformation for binding to a biological target. By incorporating the rigid Tic(7-OH) scaffold, which mimics the structure of phenylalanine or tyrosine, designers can lock a portion of the peptide into a specific, predetermined three-dimensional arrangement. ebrary.netacs.org This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity (potency).

Furthermore, this conformational restriction is a powerful tool for enhancing receptor subtype specificity. Many receptor families, such as the opioid or chemokine receptors, have subtypes with subtle differences in their binding pockets. A flexible ligand might bind to multiple subtypes, leading to off-target effects. A rigid peptidomimetic incorporating Tic(7-OH) can be designed to fit the precise topography of one receptor subtype over others, thereby improving selectivity. For instance, the substitution of D-Tyrosine with a D-Tic(7-OH) mimetic in cyclopentapeptide CXCR4 antagonists was explored to understand structure-activity relationships (SAR). uit.no While this specific substitution led to a 20-fold reduction in activity, it provided crucial insights into the conformational requirements of the receptor binding pocket. uit.no

Research on opioid receptor ligands has extensively used the related Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore. Modifications to the Tic ring, including substitutions at the 7-position, have been shown to drastically alter the pharmacological profile, shifting activity between receptor subtypes or converting agonists into antagonists. researchgate.net These studies underscore the principle that subtle structural constraints, such as those offered by the Tic(7-OH) moiety, can be used to fine-tune the biological activity of a peptide.

Development of Molecular Probes for Deciphering Biological Pathways

Understanding complex biological pathways requires tools that can track and report on molecular events in real-time within a native environment. Molecular probes are molecules designed for this purpose, often equipped with a reporter group like a fluorophore or a radiolabel. The unique structural properties of this compound make it an excellent scaffold for building such probes.

The development of these probes often leverages bioorthogonal chemistry, such as "click chemistry," which allows for the efficient and specific attachment of reporter tags to the probe molecule without interfering with its biological function. nih.gov For example, a peptidomimetic containing a Tic derivative can be synthesized with a chemical handle (like an azide (B81097) or alkyne) that allows for the subsequent attachment of a fluorescent dye. This creates a fluorescent ligand that can be used in imaging techniques like fluorescence resonance energy transfer (FRET) to study receptor-ligand binding, receptor trafficking, or oligomerization.

In a relevant example, potent and selective antagonists for the delta-opioid receptor, based on the Dmt-Tic pharmacophore, were successfully converted into fluorescent probes. These probes enabled the direct visualization and study of opioid receptors in cells. The rigid Tic scaffold ensures that the addition of the bulky fluorescent tag does not completely abrogate binding to the target receptor. This strategy allows researchers to investigate the cellular and molecular events that are part of signaling cascades, helping to decipher the intricate workings of biological pathways. nih.gov

The ultimate goal of using these probes is to elucidate the function of specific proteins within a pathway and understand how these pathways are altered in disease states. iarc.fr By creating probes based on highly specific and potent ligands like those containing Tic(7-OH), researchers can achieve more precise and reliable insights into cellular biology.

Design of Conformationally Constrained Ligands for Specific Biomolecular Targets

The ability to constrain the conformation of a ligand is a powerful strategy for dissecting the molecular requirements of receptor activation. This compound has been instrumental in this area, particularly in studying G-protein coupled receptors (GPCRs).

A notable case study involves the neurotensin (B549771) receptor 1 (NTS1). acs.org Neurotensin (NT) is a peptide that activates NTS1. Researchers hypothesized that a specific conformational change in one of its amino acids, Tyrosine 11 (Y11), was necessary for receptor activation. To test this, they designed a synthetic peptide analogue where Y11 was replaced with 7-hydroxy-1,2,3,4-dihydro-1h-isoquinoline-3-carboxylic acid (7-OH-Tic). acs.org This substitution was chosen because the Tic moiety rigidly constrains the side chain, restricting its rotational freedom. acs.org

Molecular dynamics simulations showed that the natural Y11 residue in NT could switch between two rotameric states, known as g+ and g-. acs.org The designed peptide, P(OH-TIC)IL, locked the residue into the g+ state. Experimental results were striking: while the constrained peptide P(OH-TIC)IL bound to the NTS1 receptor with the same affinity as the native peptide fragment, it completely failed to activate the receptor's signaling pathway. acs.org

This research provides direct evidence that the dynamic conformational flexibility of Y11, specifically its ability to transition between rotameric states, is a critical trigger for NTS1 activation. By using a conformationally locked ligand like the 7-OH-Tic-containing peptide, the researchers were able to uncouple the binding event from the activation event, providing invaluable insight into the mechanism of GPCR signaling. This demonstrates the power of using conformationally constrained building blocks like this compound to create highly specific molecular tools for probing protein function.

| Compound | Modification | Binding Affinity (vs. NT10-13) | Receptor Activation (IP₁ Accumulation) | Reference |

|---|---|---|---|---|

| NT10-13 | Full Agonist (Endogenous fragment) | Comparable | Full Activation | acs.org |

| P(OH-TIC)IL | Y11 replaced with 7-OH-Tic | Comparable | No Activation | acs.org |

Utilization of this compound for Structural Mimicry of Endogenous Biomolecules

Structural mimicry is a design strategy where a synthetic molecule is created to replicate the essential structural features of a natural biomolecule, particularly its "bioactive conformation." this compound is explicitly designed for this purpose, serving as a rigid mimic of the amino acid tyrosine. ebrary.net

Tyrosine plays a critical role in the pharmacophore of many peptide hormones and neurotransmitters, where the specific orientation of its phenolic side chain is crucial for binding and activity. mdpi.com However, the free tyrosine residue is flexible. This compound provides a scaffold where the aromatic ring and the hydroxyl group are locked into a defined spatial orientation relative to the peptide backbone. This allows chemists to synthesize peptides that are permanently fixed in a tyrosine-like bioactive conformation. ebrary.netmdpi.com

As detailed in the previous section, the replacement of Y11 in a neurotensin fragment with 7-OH-Tic was an exercise in structural mimicry. The 7-OH-Tic residue was chosen to mimic one specific, stable conformation (the g+ rotamer) of tyrosine. acs.org This allowed the researchers to isolate the functional consequences of that single conformation.

Similarly, in studies of CXCR4 antagonists, D-Tic(7-OH) was used as a constrained mimetic of D-Tyrosine. uit.nowustl.edu The goal was to enforce a specific side-chain orientation to better understand the binding requirements of the CXCR4 receptor. While introducing conformational constraints can sometimes be counterproductive if the chosen rigid structure does not match the optimal binding pose, these experiments are invaluable for refining pharmacophore models. uit.no The data gathered from such mimicry studies helps to build a more accurate three-dimensional picture of how a ligand interacts with its target, guiding future drug design efforts.

| Compound Analogue | Modification from Lead Compound | Antagonistic Potency (EC₅₀) | Reference |

|---|---|---|---|

| Lead Compound (2) | Contains D-Tyr at position 5 | 0.0016 μM | uit.no |

| Analogue (16) | D-Tyr5 replaced with D-Tic(7-OH)5 | 0.032 μM | uit.no |

| Analogue (22) | D-Tyr5 replaced with Gly5 | >100 μM | uit.no |

Advanced Analytical Methodologies for Z Tic 7 Oh Oh Research and Characterization

High-Resolution Mass Spectrometry for De Novo Structural Characterization and Sequence Verification in Complex Peptides

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation of novel or modified peptides such as Z-Tic(7-OH)-OH. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for determining the elemental composition of the parent molecule and its fragments, which is the first step in verifying the structure of a synthesized peptide.

For this compound, HRMS would be employed to confirm its molecular weight with high accuracy, allowing for the confident verification of its elemental formula. In research settings, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are coupled with analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) to achieve this.

Furthermore, tandem mass spectrometry (MS/MS) experiments are integral to sequence verification. In a typical MS/MS workflow, the protonated molecule of this compound is isolated and then fragmented through collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions (b- and y-ions) are then analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the peptide sequence to be read directly. This is particularly important for confirming the presence and position of the non-standard amino acid, 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic(7-OH)), within the peptide chain.

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Settings (e.g., HPLC, LC-MS/MS)

Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its purity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

For purity assessment, analytical reversed-phase HPLC (RP-HPLC) is typically employed. The peptide is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). The retention time of this compound is a characteristic property under specific chromatographic conditions. Purity is determined by integrating the area of the main peak corresponding to the peptide and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak.

For the isolation of this compound from a crude synthesis mixture, preparative HPLC is used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure peptide are pooled.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even more powerful tool for analysis. This hyphenated technique not only separates the components of a mixture but also provides mass information for each eluting peak. This is invaluable for identifying impurities, such as deletion sequences, incompletely deprotected peptides, or byproducts formed during synthesis, by their mass-to-charge ratio.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

NMR Spectroscopy for Detailed Atomistic Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the three-dimensional structure and dynamics of peptides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound.

Initially, 1D ¹H NMR spectra are acquired to provide a general overview of the proton environment. However, due to significant signal overlap in peptides, 2D NMR is essential. Key 2D experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for identifying the spin systems of the individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal all protons within a given amino acid's spin system. This is particularly useful for identifying complex or overlapping spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the most important for determining the 3D structure. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints needed for structure calculation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, aiding in the assignment of carbon and nitrogen resonances.

Spectroscopic and Diffraction Methods for Solid-State Structural Analysis

While NMR provides information about the solution structure, solid-state analytical methods are necessary to understand the peptide's conformation in the crystalline state.

In cases where single crystals cannot be grown, X-ray powder diffraction (XRPD) can be used to analyze the microcrystalline solid. While it does not provide the atomic-level detail of single-crystal X-ray diffraction, XRPD can provide information about the crystallinity and polymorphic form of the solid material.

Other spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can also provide valuable information about the solid-state structure. These vibrational spectroscopy methods are sensitive to the secondary structure of peptides (e.g., α-helices, β-sheets, turns) through characteristic absorptions, such as the amide I and amide II bands.

Future Research Trajectories and Emerging Paradigms for Z Tic 7 Oh Oh Chemistry

Exploration of Novel Synthetic Routes to Access Diverse Z-Tic(7-OH)-OH Stereoisomers and Analogues

The biological activity of molecules is often intrinsically linked to their stereochemistry. The development of synthetic routes that provide access to all possible stereoisomers of a chiral molecule is crucial for exploring structure-activity relationships. For this compound, future synthetic efforts will likely concentrate on catalytic asymmetric methods to overcome the challenges of controlling nonadjacent stereocenters. snnu.edu.cn

Current strategies often rely on multi-step sequences that can be inefficient. core.ac.uk A key area of future research will be the development of catalytic, enantioselective, and diastereoselective reactions that can construct the core structure with high precision in a single step. snnu.edu.cn This could involve the use of bifunctional or synergistic catalysis to control the formation of multiple stereocenters simultaneously. snnu.edu.cn The challenge lies in the flexible transition states which can complicate the simultaneous and effective control of remote stereochemistry. snnu.edu.cn

Furthermore, the synthesis of diverse analogues is essential for fine-tuning biological activity. This includes modifying the aromatic ring, the amino acid backbone, and the protecting groups. Novel methodologies, such as those inspired by the total synthesis of complex natural products like yohimbine (B192690) alkaloids, could provide a platform for the divergent and collective synthesis of a library of this compound analogues from common intermediates. researchgate.net

Table 1: Potential Synthetic Strategies and Their Objectives

| Synthetic Strategy | Objective | Key Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | Access all stereoisomers with high purity. | Controlling nonadjacent stereocenters. snnu.edu.cn |

| Divergent Synthesis | Create a diverse library of analogues from a common intermediate. researchgate.net | Designing flexible and efficient synthetic routes. |

| Photochemical Interconversion | Provide access to less thermodynamically favored isomers. acs.org | Scalability and control of side reactions. |

| Biocatalysis | Employ enzymes for highly selective transformations. | Enzyme discovery and engineering for novel substrates. |

Integration of this compound into Macrocyclic or Cyclic Peptide Scaffolds

Macrocyclic peptides are an emerging class of drugs that bridge the gap between small molecules and large biologics. merck.com They offer improved target specificity, high potency, and enhanced stability compared to their linear counterparts. merck.combiochempeg.com The incorporation of conformationally restricted amino acids like this compound into macrocyclic scaffolds is a promising strategy for developing potent and selective therapeutic agents.

Future research will focus on developing efficient macrocyclization techniques that are compatible with the this compound scaffold. This includes exploring various cyclization chemistries, such as lactamization or palladium-mediated cross-coupling reactions. The goal is to create macrocycles that are not only potent but also possess favorable pharmacokinetic properties, such as cell permeability. nih.gov

The design of these macrocyclic peptides will be guided by the desire to target challenging protein-protein interactions (PPIs), which are often difficult to address with traditional small molecules. merck.combiochempeg.com The rigid nature of this compound can help to pre-organize the peptide backbone into a bioactive conformation, leading to higher binding affinity and specificity for the target protein.

Application of Artificial Intelligence and Machine Learning in this compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These technologies can be applied to the design of novel this compound analogues by predicting their properties and biological activities. ntnu.noresearchgate.net By analyzing large datasets of chemical structures and their associated biological data, ML models can identify key structural features that are important for activity and selectivity. mdpi.com

In the context of this compound, AI can be used to:

Generate novel analogues: Generative models can propose new chemical structures with desired properties. researchgate.net

Predict bioactivity: ML models can predict the binding affinity of new analogues to their target receptors, helping to prioritize which compounds to synthesize. mdpi.com

Optimize pharmacokinetic properties: AI can be used to predict properties such as solubility, permeability, and metabolic stability, guiding the design of more drug-like molecules. isjtrend.com

Development of this compound Based Scaffolds for Proteomics and Chemical Probe Libraries

Chemical proteomics is a powerful tool for identifying the cellular targets of small molecules and elucidating their mechanisms of action. rsc.orgresearchgate.net Chemical probes based on the this compound scaffold can be developed to investigate the biological roles of its target receptors. These probes are typically designed to include a reactive group for covalent modification of the target protein and a reporter tag for detection and enrichment. researchgate.net

Future research in this area will focus on the design and synthesis of this compound-based chemical probes with improved properties. This includes the development of probes with higher selectivity and reactivity, as well as probes that are suitable for use in living cells. rsc.org Photo-affinity labeling (PAL) is a particularly promising technique, where a photo-reactive group is incorporated into the probe, allowing for light-induced covalent crosslinking to the target protein. researchgate.net

The development of a library of this compound-based probes with diverse structures will enable the systematic exploration of the proteome and the identification of novel binding partners. mdpi.com This information can provide valuable insights into the biological functions of the target receptors and may lead to the discovery of new therapeutic targets. researchgate.netscholaris.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Tic |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity and structural integrity of Z-Tic(7-OH)-OH in synthetic samples?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) can further validate molecular weight and detect impurities. For quantitation, calibrate with certified reference standards and report relative standard deviations (RSD) for reproducibility .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology : Employ reaction condition screening (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Purify via recrystallization or flash chromatography, and validate outcomes with melting point analysis and spectroscopic data .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Methodology : Use the SMD solvation model (as described in continuum solvation theory) to predict solubility in organic/aqueous mixtures. Experimentally validate via shake-flask methods with HPLC quantification. Assess stability under varying pH and light conditions using accelerated degradation studies .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s pharmacological efficacy and toxicity be resolved?

- Methodology : Design dose-response studies in in vitro models (e.g., cell-based assays) and in vivo models to establish therapeutic indices. Use metabolomics (LC-MS/MS) to identify active metabolites and assess off-target effects. Cross-reference results with clinical pharmacokinetic data, accounting for protein binding effects, as seen in studies of 7-OH EFV .

Q. What computational strategies are effective for predicting the reactivity of hydroxyl groups in this compound during derivatization?

- Methodology : Apply quantum chemical calculations (e.g., AM1 or DFT) to compare hydroxyl group radical scavenging activity and esterification potential. Use molecular electrostatic potential (MEP) maps to identify nucleophilic sites. Validate predictions with experimental kinetic studies, as demonstrated in dihydromyricetin derivatization research .

Q. How can researchers design experiments to evaluate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking simulations (AutoDock/Vina) to identify interaction sites. For functional studies, employ pseudovirus assays (e.g., GFP-tagged HIV env) to quantify antiviral activity, ensuring controls account for metabolite contributions .

Methodological Best Practices

- Data Validation : Cross-check experimental results with orthogonal techniques (e.g., NMR + MS for structure confirmation) and report confidence intervals for quantitative data .

- Contradiction Management : Use systematic reviews and meta-analyses to contextualize conflicting findings. Apply PICOT frameworks to refine hypotheses and isolate variables .

- Ethical and Safety Considerations : Prioritize transparency in reporting toxicity data, adhering to guidelines for handling reactive intermediates (e.g., NaOH compatibility in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.